molecular formula C11H22 B8261653 5-Methyldec-1-ene CAS No. 54244-79-0

5-Methyldec-1-ene

Cat. No. B8261653
CAS RN: 54244-79-0
M. Wt: 154.29 g/mol
InChI Key: GHCFSQGBRCMQNQ-UHFFFAOYSA-N
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Description

5-Methyldec-1-ene is an alkene that is dec-1-ene substituted by a methyl group at position 5 . It is a metabolite observed in cancer metabolism and has a role as a human metabolite .


Molecular Structure Analysis

The molecular formula of 5-Methyldec-1-ene is C11H22 . The InChI representation is InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 . The compound has a molecular weight of 154.29 g/mol .


Physical And Chemical Properties Analysis

5-Methyldec-1-ene has a molecular weight of 154.29 g/mol . It has a complexity of 84 and a XLogP3-AA of 5.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 7 rotatable bonds .

Scientific Research Applications

Catalysis and Reaction Enhancement

5-Methyldec-1-ene and related compounds have been studied in the context of catalysis and reaction acceleration. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has shown promise as an active catalyst in methylation reactions, enhancing the reaction rates of phenols, indoles, and benzimidazoles with dimethyl carbonate, especially under microwave irradiation conditions (Shieh, Dell, & Repic, 2001).

Polymerization Studies

Studies on copolymerization using Ziegler‐Natta catalysts have explored the reactivity ratios of different monomers, including compounds similar to 5-Methyldec-1-ene. Research has demonstrated the creation of crystalline copolymers using styrene and α-olefins like 4-methylpent-1-ene and 5-methylhex-1-ene, revealing insights into the composition and properties of these polymers (Anderson, Burnett, & Tait, 1962).

DNA Methylation and Epigenetics

Research on 5-Methylcytosine, a compound structurally related to 5-Methyldec-1-ene, has provided significant insights into epigenetic regulation. Studies have identified the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA, an important epigenetic mark influencing gene expression and development (Tahiliani et al., 2009).

Energetic Materials Research

Investigations into the properties of methylated aminotetrazole salts, which are structurally related to 5-Methyldec-1-ene, have contributed to the field of energetic materials. These studies focus on the characterization of these compounds, including their thermal stability and detonation properties, which are critical for applications in explosives and propellants (Karaghiosoff et al., 2008).

Organocatalysis

Compounds like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been found to be effective organocatalysts for various reactions, including acyl transfer and ring-opening polymerization of cyclic esters. This research highlights the potential of these compounds in catalyzing efficient and environmentally benign chemical processes (Pratt et al., 2006).

Safety And Hazards

Specific safety and hazard information for 5-Methyldec-1-ene was not found in the retrieved data .

properties

IUPAC Name

5-methyldec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFSQGBRCMQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880928
Record name 1-decene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyldec-1-ene

CAS RN

54244-79-0
Record name 1-decene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Donkervoort, JL Vicario, JTBH Jastrzebski… - Journal of …, 1998 - Elsevier
The new, paramagnetic arylmanganese(II) complex Li[MnCl 2 (NCN)] (2, NCN [C 6 H 3 (CH 2 NMe 2 ) 2 -2,6] − ) has been obtained in high yield from the reaction of MnCl 2 and [Li(NCN…
Number of citations: 86 www.sciencedirect.com
J Panos, S Diaz-Oltra, M Sanchez-Peris… - Organic & …, 2013 - pubs.rsc.org
The preparation of several new truncated analogues of the natural dihydropyrone pironetin is described. They differ from the natural product mainly in the suppression of some of the …
Number of citations: 26 pubs.rsc.org
J Paños Pérez, S Diaz-Oltra, M Sanchez Peris… - 2013 - repositori.uji.es
The preparation of several new truncated analogues of the natural dihydropyrone pironetin is described. They differ from the natural product mainly in the suppression of some of the …
Number of citations: 0 repositori.uji.es

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